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Compound of Interest

Compound Name: AC-099 hydrochloride

Cat. No.: B12388688

Disclaimer

Initial searches for "AC-099 hydrochloride" did not yield specific information on a compound
with this designation for neuropathic pain research. It is possible that this is an internal
development name, a very recent discovery not yet in the public domain, or a misnomer. To
fulfill the core requirements of this request for an in-depth technical guide, this document will
focus on a representative, well-documented investigational compound for neuropathic pain:
ART26.12, a novel, selective Fatty Acid Binding Protein 5 (FABP5) inhibitor.

An In-Depth Technical Guide on ART26.12 for
Neuropathic Pain Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropathic pain, a debilitating condition resulting from damage or disease affecting the
somatosensory nervous system, presents a significant therapeutic challenge. Current
treatments often provide inadequate relief and are associated with dose-limiting side effects.
This guide provides a comprehensive overview of ART26.12, a first-in-class, selective inhibitor
of Fatty Acid Binding Protein 5 (FABP5), as a promising non-opioid therapeutic candidate for
neuropathic pain. ART26.12 modulates the endocannabinoid system to produce analgesic
effects and has shown significant promise in multiple preclinical models of neuropathic pain,
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including chemotherapy-induced peripheral neuropathy (CIPN) and diabetic neuropathy.[1][2]
[3] The compound has recently advanced into Phase 1 clinical trials, marking a critical step in
its development.[2][4][5][6]

Mechanism of Action: FABP5 Inhibition

Fatty Acid Binding Proteins (FABPSs) are intracellular lipid-binding proteins that facilitate the
transport of fatty acids and other lipophilic substances to their metabolic and signaling
destinations.[7] FABPS5, in particular, is a key regulator of the endocannabinoid system. It binds
to the endocannabinoid anandamide (AEA) and transports it to fatty acid amide hydrolase
(FAAH) for degradation.[7][8]

By selectively inhibiting FABP5, ART26.12 prevents the intracellular transport and subsequent
breakdown of AEA.[7][9] This leads to an accumulation of intracellular AEA, which then
enhances signaling through various receptors implicated in pain modulation, including:

e Cannabinoid Receptor 1 (CB1): Activation of CB1 receptors is known to produce
antinociceptive effects.[7][8]

o Peroxisome Proliferator-Activated Receptor Alpha (PPARQ): PPARQ activation has analgesic
and anti-inflammatory effects.[8]

» Transient Receptor Potential Vanilloid 1 (TRPV1): While peripheral activation of TRPV1 can
be pro-nociceptive, its modulation by endocannabinoids in the central nervous system can
contribute to analgesia.[8][10]

This multi-target engagement resulting from the elevation of endogenous cannabinoids is
believed to be the primary mechanism behind the analgesic efficacy of ART26.12 in
neuropathic pain states.

Signaling Pathway of ART26.12 Action
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Caption: Mechanism of action of ART26.12.

Preclinical Efficacy in Neuropathic Pain Models
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ART26.12 has demonstrated significant efficacy in reversing and preventing pain-like behaviors
in multiple rodent models of neuropathic pain.

: _ E

Dosing
Neuropathy _ _ -
Model Species Sex Regimen Key Findings Reference
ode
(ART26.12)
Paclitaxel-
25 or 50 Prevented
Induced ]
) Male & mg/kg BID, mechanical
Peripheral Rat [1][11]
Female PO and cold
Neuropathy ) ]
(Prophylactic)  allodynia.
(PIPN)
] Significantly
Streptozotoci 25 or 100
reversed
n-Induced mg/kg BID, ]
) ) Rat Male established [1][12]
Diabetic PO )
mechanical
Neuropathy (Treatment) ]
allodynia.
Oxaliplatin- Effective at
Induced preventing
Peripheral Rat N/A Chronic, oral and treating [3]
Neuropathy pain
(OIPN) sensitivity.
Breast 25 or 100
Reversed
Cancer- mg/kg BID, )
Rat Female mechanical [1][13]
Induced Bone PO )
) allodynia.
Pain (Treatment)

Key Preclinical Findings

o Dose-Dependent Efficacy: ART26.12 has shown dose-dependent reversal of mechanical
allodynia in models of diabetic neuropathy.[12]

¢ Prophylactic and Therapeutic Effects: The compound is effective both in preventing the
development of neuropathy when administered before the nerve-damaging agent and in
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treating established pain.[1][3]

Broad Efficacy: ART26.12 has demonstrated efficacy across neuropathic pain models with
different etiologies, including chemotherapy-induced and diabetes-induced neuropathy.[1]

Favorable Safety Profile: Preclinical toxicology studies have shown a desirable safety profile,
with a No-Observable-Adverse-Effect-Level (NOAEL) of 1000 mg/kg/day in rodents and
dogs.[12][13]

Experimental Protocols

The following are representative protocols for key preclinical experiments used to evaluate the
efficacy of ART26.12.

Paclitaxel-Induced Peripheral Neuropathy (PIPN) Model
in Rats

This model is used to simulate chemotherapy-induced neuropathic pain.

Animals: Adult male and female Sprague Dawley rats are used.[11]

Induction of Neuropathy: Paclitaxel (2 mg/kg) is administered via intraperitoneal (IP) injection
on four alternate days (e.g., Day 0, 2, 4, and 6).[11]

Drug Administration: ART26.12 (25 or 50 mg/kg) or vehicle is administered orally (PO) twice
daily (BID) for a prophylactic effect, starting before paclitaxel administration and continuing
throughout the study period.[11]

Behavioral Testing:

o Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments
applied to the plantar surface of the hind paw. A decrease in the force required to elicit a
withdrawal response indicates mechanical allodynia.[1][11]

o Cold Allodynia: The latency to paw withdrawal is measured on a cold plate maintained at a
constant temperature (e.g., 4°C). A shorter withdrawal latency indicates cold allodynia.[1]
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» Data Analysis: Paw withdrawal thresholds and latencies are compared between the
ART26.12-treated groups and the vehicle-treated control group.

Streptozotocin-iInduced Diabetic Neuropathy Model in
Rats

This model mimics the painful neuropathy associated with diabetes.
e Animals: Adult male Wistar rats are used.[12]

« Induction of Diabetes and Neuropathy: A single intraperitoneal (IP) injection of streptozotocin
(STZ; 55 mg/kg) is administered to induce hyperglycemia and subsequent neuropathy.[12]

o Confirmation of Neuropathy: The development of mechanical allodynia is confirmed using
von Frey filaments approximately 9-11 days post-STZ injection.[12]

o Drug Administration: Once neuropathy is established, ART26.12 (25 or 100 mg/kg) or vehicle
is administered orally (PO) twice daily (BID) for a defined treatment period (e.g., 7 days).[12]

» Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline
and at multiple time points during the treatment period.[12]

» Data Analysis: Changes in paw withdrawal thresholds from baseline are compared between
the ART26.12-treated groups and the vehicle-treated control group.

Experimental Workflow for Preclinical Neuropathic Pain
Study
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Caption: A generalized experimental workflow.

Clinical Development and Future Directions

ART26.12 is the first selective FABPS5 inhibitor to enter human clinical trials.[2][4][5] A Phase 1
single ascending dose study has been initiated to evaluate the safety, tolerability, and
pharmacokinetics of ART26.12 in healthy volunteers.[6][14] The successful completion of this
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trial will pave the way for subsequent studies in patients with neuropathic pain, with a primary
focus on chemotherapy-induced peripheral neuropathy.[2][6]

The unique, non-opioid mechanism of action of ART26.12, combined with its promising
preclinical efficacy and safety profile, positions it as a potentially transformative therapy for the
millions of patients suffering from neuropathic pain. Further research will likely explore its
efficacy in other chronic pain conditions and its potential for combination therapy with existing
analgesics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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